molecular formula C13H9BrO5 B4965410 2-(methoxycarbonyl)phenyl 5-bromo-2-furoate

2-(methoxycarbonyl)phenyl 5-bromo-2-furoate

Cat. No. B4965410
M. Wt: 325.11 g/mol
InChI Key: AAHXLOOJBWXTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of furoic acid derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate is not well understood. However, it is believed that this compound interacts with the target molecules by forming covalent bonds. This interaction leads to the modulation of various biological processes, including cell signaling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for the research on 2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate. One of the primary directions is the development of new synthetic methods for this compound, which can improve its yield and purity. Another direction is the exploration of its potential applications in the field of medicine, where it can be used as a drug candidate for various diseases. Additionally, the study of its mechanism of action can provide insights into the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(Methoxycarbonyl)phenol with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions to obtain the desired product.

Scientific Research Applications

2-(Methoxycarbonyl)phenyl 5-bromo-2-furoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential applications in the field of photovoltaics, where it has been used as a sensitizer in dye-sensitized solar cells.

properties

IUPAC Name

(2-methoxycarbonylphenyl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO5/c1-17-12(15)8-4-2-3-5-9(8)19-13(16)10-6-7-11(14)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHXLOOJBWXTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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